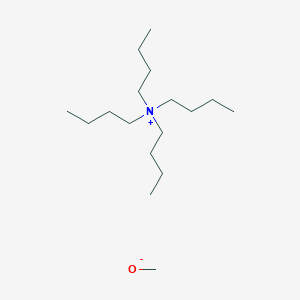Tetrabutylammoniummethoxide
CAS No.: 34851-41-7
Cat. No.: VC3794390
Molecular Formula: C17H39NO
Molecular Weight: 273.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34851-41-7 |
|---|---|
| Molecular Formula | C17H39NO |
| Molecular Weight | 273.5 g/mol |
| IUPAC Name | methanolate;tetrabutylazanium |
| Standard InChI | InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1 |
| Standard InChI Key | HPVRLMGCBINLBH-UHFFFAOYSA-N |
| SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C[O-] |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C[O-] |
Introduction
Chemical Identity and Structural Characteristics
Tetrabutylammonium methoxide belongs to the class of quaternary ammonium methoxides, featuring a central nitrogen atom bonded to four butyl groups and a methoxide counterion. Its structure is represented as , with the cationic tetrabutylammonium moiety stabilizing the anion in solution . The compound’s exact mass is 273.303 g/mol, and its polar surface area (PSA) of 23.06 Ų suggests moderate solubility in polar solvents like methanol .
Molecular and Spectral Properties
-
Molecular Formula:
-
Flash Point: 11°C, classifying it as highly flammable (Risk Phrase R11) .
-
LogP: 5.05, indicating high lipophilicity and affinity for organic phases .
Synthesis and Industrial Production
The synthesis of tetrabutylammonium methoxide typically involves the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol. A patented method (CN102030665A) outlines the following steps :
-
Mixing Phase:
Tetrabutylammonium bromide (200 g) and methanol (400 g) are combined in a reactor. A solution of potassium hydroxide (80–100 g) in methanol (100 g) is added under vigorous stirring. -
Precipitation and Filtration:
The mixture is stirred for 2 hours, yielding a weakly yellow crude product after vacuum filtration. -
Crystallization:
The crude product is refluxed with deionized water (450 g) at 35–50°C for 3 hours, followed by cooling to isolate white crystalline tetrabutylammonium methoxide .
Reaction Equation:
This method achieves high yields (~90%) and minimizes by-product formation, making it economically viable for industrial-scale production .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Flash Point: 11°C, necessitating storage below 10°C to prevent combustion .
-
Solubility: Miscible with methanol, toluene, and water, though precipitates may form during prolonged storage .
-
Storage Conditions: Recommended at 2–8°C under inert gas to avoid decomposition .
Hazard Classification
-
Risk Phrases: R11 (flammable), R23/24/25 (toxic by inhalation, skin contact, and ingestion) .
-
Safety Phrases: S7 (keep container tightly closed), S16 (keep away from ignition sources), and S45 (seek immediate medical attention if exposed) .
Industrial and Laboratory Applications
Phase Transfer Catalysis
Tetrabutylammonium methoxide facilitates reactions between immiscible reactants by shuttling ions across phase boundaries. For example, it accelerates nucleophilic substitutions in biphasic systems (e.g., water-toluene), enabling efficient synthesis of esters and ethers .
Alkylation and Esterification
In biodiesel production, the compound catalyzes transesterification of triglycerides with methanol, yielding fatty acid methyl esters (FAMEs). Its methoxide ion acts as a strong base, deprotonating alcohols to enhance nucleophilic attack .
Pharmaceutical Synthesis
The catalyst is employed in the preparation of active pharmaceutical ingredients (APIs), such as antihistamines and antivirals, where mild reaction conditions and high selectivity are critical .
Comparative Analysis with Related Compounds
Tetrabutylammonium Hydroxide (TBAH)
TBAH (CAS 2052-49-5), a 37% methanolic solution, shares similar catalytic applications but differs in basicity ( ~13 vs. ~16 for methoxide). While TBAH is less flammable (flash point >60°C), it poses greater corrosion risks (H314) .
Tetramethylammonium Methoxide
With shorter alkyl chains, this analog exhibits lower thermal stability and reduced solubility in non-polar solvents, limiting its utility in industrial catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume